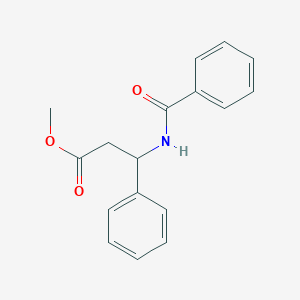![molecular formula C15H12F3NO2 B5917439 2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5917439.png)
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide, commonly known as TFMPA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 121-122°C. TFMPA is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic effects in various diseases.
Mecanismo De Acción
TFMPA is a selective COX-2 inhibitor that works by blocking the production of prostaglandins, which are involved in inflammation, pain, and fever. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. TFMPA selectively inhibits COX-2 without affecting COX-1, which is involved in the production of prostaglandins that protect the stomach lining. This makes TFMPA a promising candidate for the treatment of inflammatory diseases without causing gastrointestinal side effects.
Biochemical and Physiological Effects
TFMPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been reported to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in inflammation. TFMPA has also been shown to have protective effects on the heart and brain in animal models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPA has several advantages for lab experiments. It is a selective COX-2 inhibitor that can be used to investigate the role of COX-2 in various biological processes. TFMPA has also been reported to have good solubility in organic solvents, which makes it easy to handle in the lab. However, TFMPA has some limitations for lab experiments. It has been reported to have low stability in solution, which can lead to degradation over time. In addition, TFMPA has been shown to have low water solubility, which can limit its use in aqueous solutions.
Direcciones Futuras
TFMPA has several potential future directions for scientific research. It can be further studied for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. TFMPA can also be used as a tool to investigate the role of COX-2 in various biological processes. In addition, TFMPA can be modified to improve its stability and solubility in solution, which can enhance its use in lab experiments. Overall, TFMPA has a promising future in scientific research due to its unique pharmacological properties.
Métodos De Síntesis
TFMPA can be synthesized through a multistep process starting from 4-trifluoromethylphenylacetic acid. The first step involves the conversion of 4-trifluoromethylphenylacetic acid to 4-trifluoromethylphenylacetic chloride using thionyl chloride. The resulting compound is then reacted with phenoxyamine to form TFMPA. This method has been reported to yield high purity TFMPA with good yields.
Aplicaciones Científicas De Investigación
TFMPA has been used in a wide range of scientific research applications due to its unique pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. TFMPA has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, TFMPA has been used as a tool to investigate the role of cyclooxygenase (COX) enzymes in various biological processes.
Propiedades
IUPAC Name |
2-phenoxy-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)11-6-8-12(9-7-11)19-14(20)10-21-13-4-2-1-3-5-13/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMYMDBZIRGWHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)
![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)
![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)
![2-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5917383.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)
![N-{[(3-chloro-4-fluorophenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917398.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}benzenesulfonamide](/img/structure/B5917401.png)

![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)